Allitinib tosylate

描述

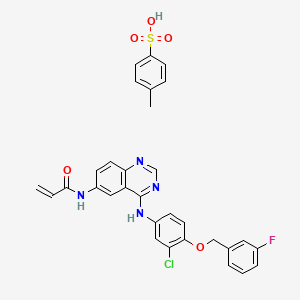

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUKJEHWLJBODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClFN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648510 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050500-29-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allitinib Tosylate: An In-depth Technical Guide to a Potent Irreversible Inhibitor of EGFR and ErbB2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib tosylate (also known as AST-1306) is a novel, orally active anilino-quinazoline compound that acts as a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases.[1] Its irreversible binding mechanism and high selectivity for the ErbB family of receptors offer a promising avenue for overcoming acquired resistance to reversible EGFR inhibitors in cancer therapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a covalent bond with specific cysteine residues within the ATP-binding sites of EGFR and ErbB2.[1] This covalent modification permanently inactivates the kinase activity of the receptors, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. Molecular docking studies have identified Cys797 in the catalytic domain of EGFR and Cys805 in the catalytic domain of ErbB2 as the likely sites of covalent interaction.[1]

Kinase Selectivity

This compound demonstrates high selectivity for the ErbB family of kinases. In vitro kinase assays have shown that it is over 3000-fold more selective for EGFR and ErbB2 compared to a panel of other kinases.[2]

Quantitative In Vitro Data

Inhibitory Activity Against EGFR and ErbB2

The inhibitory potency of this compound against EGFR and ErbB2 has been determined in cell-free enzymatic assays.

| Kinase Target | IC50 (nM) |

| EGFR | 0.5 |

| ErbB2 | 3 |

| Table 1: In vitro inhibitory activity of this compound against EGFR and ErbB2. Data sourced from Xie et al., 2011.[2] |

Inhibition of EGFR and ErbB2 Phosphorylation in Cell-Based Assays

This compound effectively inhibits the phosphorylation of EGFR and ErbB2 in various human cancer cell lines.

| Cell Line | Receptor | Concentration of Allitinib | Inhibition of Phosphorylation |

| A549 (Lung Carcinoma) | EGFR | 0.01 µM | Marked inhibition of EGF-induced phosphorylation |

| Calu-3 (Lung Adenocarcinoma) | ErbB2 | 0.01 µM | Significant inhibition of heregulin-induced phosphorylation |

| SK-OV-3 (Ovarian Cancer) | ErbB2 | 0.01 µM | Significant inhibition of heregulin-induced phosphorylation |

| Table 2: Inhibition of EGFR and ErbB2 phosphorylation by this compound in human cancer cell lines. Data interpreted from Western blot analyses in Xie et al., 2011.[2] |

Anti-proliferative Activity in Human Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in a panel of human cancer cell lines with varying levels of EGFR and ErbB2 expression.

| Cell Line | Histological Type | ErbB2 Expression | IC50 (µM) |

| Calu-3 | Lung Adenocarcinoma | High | 0.23 |

| BT474 | Breast Cancer | High | 0.97 |

| SK-OV-3 | Ovarian Cancer | High | 1.22 |

| A549 | Lung Carcinoma | Low | 15.89 |

| MDA-MB-468 | Breast Cancer | Low | 10.76 |

| Table 3: Anti-proliferative activity of this compound in various human cancer cell lines. Data sourced from Xie et al., 2011.[2] |

Quantitative In Vivo Data

Tumor Growth Inhibition in Xenograft Models

The in vivo anti-tumor efficacy of this compound has been demonstrated in nude mice bearing human tumor xenografts.

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition |

| SK-OV-3 | Ovarian Cancer | This compound (100 mg/kg) | Oral, twice daily for 7 days | Near complete tumor disappearance |

| Calu-3 | Lung Adenocarcinoma | This compound (100 mg/kg) | Oral, twice daily for 28 days | Dramatic suppression of tumor growth |

| A549 | Lung Carcinoma | This compound (100 mg/kg) | Oral, twice daily | Slight inhibition of tumor growth |

| HO-8910 | Ovarian Cancer | This compound (100 mg/kg) | Oral, twice daily | Slight inhibition of tumor growth |

| Table 4: In vivo anti-tumor activity of this compound in xenograft models. Data sourced from Xie et al., 2011.[2] |

Signaling Pathways

This compound effectively blocks the downstream signaling pathways mediated by EGFR and ErbB2, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.

Caption: this compound inhibits EGFR and ErbB2 signaling pathways.

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR and ErbB2.

-

Methodology:

-

Recombinant human EGFR and ErbB2 kinases were used.

-

A 96-well plate was coated with a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Serial dilutions of this compound were prepared and added to the wells.

-

The kinase reaction was initiated by adding ATP and the respective kinase.

-

The plate was incubated to allow for phosphorylation of the substrate.

-

The amount of phosphorylated substrate was quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP) and a colorimetric substrate.

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay (SRB Assay)

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

After treatment, cells were fixed with trichloroacetic acid.

-

The fixed cells were stained with sulforhodamine B (SRB) dye, which binds to total cellular protein.

-

Unbound dye was washed away, and the protein-bound dye was solubilized.

-

The absorbance was measured at a specific wavelength (e.g., 515 nm) to determine the cell density.

-

IC50 values were calculated from the dose-response curves.

-

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation of EGFR, ErbB2, and downstream signaling proteins.

-

Methodology:

-

Cancer cells were treated with this compound for a specified time.

-

For growth factor-induced phosphorylation, cells were stimulated with EGF or heregulin.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt).

-

The membrane was then incubated with a secondary antibody conjugated to HRP.

-

The protein bands were visualized using a chemiluminescent substrate.

-

Band intensities were quantified using densitometry software.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells were subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

When tumors reached a palpable size, mice were randomized into control and treatment groups.

-

The treatment group received oral administration of this compound at a specified dose and schedule. The control group received the vehicle.

-

Tumor volume was measured regularly using calipers (Volume = (length × width²) / 2).

-

Animal body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumors were excised and weighed.

-

Tumor growth inhibition was calculated based on the difference in tumor volume or weight between the treated and control groups.

-

Clinical Development

This compound is currently being investigated in clinical trials. A notable study is NCT04671303, a Phase II trial evaluating the efficacy and safety of anlotinib combined with allitinib in patients with lung cancer.[3]

Conclusion

This compound is a potent and selective irreversible inhibitor of EGFR and ErbB2 with significant anti-tumor activity in preclinical models. Its ability to overcome resistance to reversible inhibitors makes it a promising candidate for further clinical development in the treatment of cancers driven by the ErbB signaling pathway. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

- 1. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Allitinib Tosylate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib tosylate, also known as AST-1306, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases.[1][2] As a member of the anilino-quinazoline class of compounds, this compound has demonstrated significant anti-cancer activity in both preclinical and clinical settings. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the tosylate salt of Allitinib. The chemical structure consists of a quinazoline core, substituted with an acrylamide group and an aniline moiety, which in turn is substituted with a chloro group and a 3-fluorobenzyloxy group.

Chemical Structure:

-

IUPAC Name: N-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-yl]acrylamide tosylate

-

Chemical Formula: C₃₁H₂₆ClFN₄O₅S

-

Molecular Weight: 621.08 g/mol

| Property | Value | Reference |

| CAS Number | 1050500-29-2 | [2] |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound functions as an irreversible inhibitor of EGFR (ErbB1) and ErbB2.[1][2] It forms a covalent bond with a cysteine residue (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of the kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells that overexpress these receptors. Allitinib has also been shown to inhibit ErbB4.

The primary signaling cascades inhibited by this compound include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: this compound's mechanism of action.

Biological Activity and Properties

This compound exhibits potent inhibitory activity against EGFR and ErbB2, including clinically relevant mutations such as the T790M resistance mutation in EGFR.

| Target | IC₅₀ (nM) | Reference |

| EGFR | 0.5 | [1][2] |

| ErbB2 | 3 | [1][2] |

| ErbB4 | 0.8 | N/A |

| EGFR (T790M/L858R) | 12 | N/A |

In Vitro Cytotoxicity:

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Calu-3 | Lung Adenocarcinoma | 0.23 | N/A |

| BT474 | Breast Cancer | 0.97 | N/A |

| SK-OV-3 | Ovarian Cancer | 1.3 | N/A |

| A549 | Lung Carcinoma | 6.8 | N/A |

| NCI-H1975 | Non-Small Cell Lung Cancer | ~1 | N/A |

Pharmacokinetics and Metabolism

Studies have shown that Allitinib is metabolized in humans primarily through O-dealkylation, amide hydrolysis, and the formation of dihydrodiol metabolites. The major pharmacologically active metabolites are M6 (amide hydrolysis product) and M10 (dihydrodiol allitinib). The biotransformation of Allitinib involves multiple cytochrome P450 isoforms, mainly CYP3A4/5 and CYP1A2.

Experimental Protocols

Synthesis of Allitinib

The synthesis of Allitinib typically involves a multi-step process. A representative synthesis is outlined below, based on procedures for similar quinazoline derivatives.

Caption: Representative synthesis of this compound.

Step 1: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine 4-Chloro-7-fluoro-6-nitroquinazoline is reacted with 3-chloro-4-((3-fluorobenzyl)oxy)aniline in a suitable solvent such as isopropanol, often in the presence of a base like N,N-diisopropylethylamine, at elevated temperatures.

Step 2: Reduction of the Nitro Group The nitro group of the resulting intermediate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation.

Step 3: Acylation with Acryloyl Chloride The resulting diamine is then acylated with acryloyl chloride in a suitable solvent like tetrahydrofuran (THF) in the presence of a base such as triethylamine to form the acrylamide moiety of Allitinib.

Step 4: Formation of the Tosylate Salt Finally, the Allitinib free base is treated with p-toluenesulfonic acid in a suitable solvent system, such as ethanol and ethyl acetate, to precipitate this compound.

In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of this compound against EGFR and ErbB2 kinases.[1][2]

Caption: Workflow for in vitro kinase inhibition assay.

-

Plate Preparation: 96-well ELISA plates are pre-coated with 20 µg/mL of Poly(Glu,Tyr)4:1 substrate.

-

Reaction Setup:

-

Add 80 µL of 5 µM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT) to each well.

-

Add 10 µL of various concentrations of this compound (dissolved in 1% DMSO) to the wells. A control with 1% DMSO is included.

-

-

Kinase Reaction: Initiate the reaction by adding 10 µL of purified EGFR or ErbB2 kinase protein.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Washing: Wash the plate three times with PBS containing 0.1% Tween 20 (T-PBS).

-

Primary Antibody: Add 100 µL of anti-phosphotyrosine antibody (e.g., PY99, 1:500 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG (1:2000 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.

-

Washing: Wash the plate with PBS.

-

Detection: Add 100 µL of a solution containing 0.03% H₂O₂ and 2 mg/mL o-phenylenediamine in 0.1 M citrate buffer (pH 5.5).

-

Stop Reaction: Terminate the reaction by adding 50 µL of 2 M H₂SO₄.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the inhibition rate and determine the IC₅₀ value using a suitable statistical method like the Logit method.[1][2]

In Vitro Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[3][4][5]

Caption: Workflow for the Sulforhodamine B (SRB) assay.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound and incubate for an additional 72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[1]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-OV-3 or Calu-3) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at various doses (e.g., 25, 50, 100 mg/kg) twice daily for a specified period (e.g., 28 days). The control group receives the vehicle.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of this compound. A reduction in body weight of less than 20% is generally considered well-tolerated.[2]

Conclusion

This compound is a promising irreversible inhibitor of EGFR and ErbB2 with potent anti-cancer activity. This technical guide provides a comprehensive overview of its chemical and biological properties, mechanism of action, and key experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for cancers driven by EGFR and ErbB2 signaling pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | EGFR | FLT | TargetMol [targetmol.com]

- 3. scispace.com [scispace.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Allitinib Tosylate: A Preclinical Overview for Drug Development Professionals

An In-depth Technical Guide

Allitinib tosylate, also known as AST-1306 and by its approved drug name Furmonertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document provides a comprehensive overview of its preclinical development, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is an anilino-quinazoline compound that functions as a potent and selective irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It primarily targets EGFR (ErbB1) and HER2 (ErbB2), with some activity against HER4 (ErbB4).[3] Its irreversible binding is a key characteristic, offering a potential advantage in overcoming resistance mechanisms seen with earlier generation TKIs.[4][5][6]

The molecule covalently binds to specific cysteine residues within the ATP-binding sites of these receptors—Cys797 in EGFR and Cys805 in ErbB2.[4][7] This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the MAPK (Erk1/2) and PI3K/Akt pathways.[3][5][6] Preclinical studies have demonstrated that Allitinib effectively inhibits the phosphorylation of EGFR and ErbB2, leading to the suppression of these downstream signals.[5][8]

A significant feature of Allitinib is its potent activity against EGFR mutations that confer resistance to first- and second-generation TKIs, most notably the T790M "gatekeeper" mutation.[2][5][6] Preclinical data also indicates its efficacy against other EGFR mutations, including G719S, S768I, and L861Q.[9][10] Furthermore, its active metabolite, AST5902, exhibits similar anticancer activity to the parent compound.[9][10]

In Vitro Studies

The in vitro activity of this compound has been extensively characterized through enzymatic and cell-based assays.

Kinase Inhibition

Enzymatic assays have been crucial in determining the potency and selectivity of Allitinib. It demonstrates high potency against wild-type EGFR and ErbB2, as well as clinically relevant EGFR mutants.

| Target Kinase | IC50 (nM) | Reference(s) |

| EGFR (wild-type) | 0.5 | [1][8][11] |

| ErbB2 (HER2) | 3 | [1][8][11] |

| ErbB4 (HER4) | 0.8 | [1][2] |

| EGFR (T790M/L858R) | 12 | [2][3][6] |

| Ba/F3 cellular G719S | 12.4 | [9][10] |

| Ba/F3 cellular S768I | 21.6 | [9][10] |

| Ba/F3 cellular L861Q | 3.8 | [9][10] |

Notably, Allitinib is highly selective for the ErbB family, with IC50 values greater than 10 µM for a panel of over 20 other kinases, indicating a more than 3000-fold selectivity.[1][3][8]

Cell Proliferation Inhibition

Allitinib has been shown to inhibit the proliferation of a wide range of human cancer cell lines, with particular potency in those overexpressing ErbB2.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Calu-3 | Lung Adenocarcinoma | 0.23 | [3][6] |

| BT474 | Breast Cancer | 0.97 | [6] |

| SK-OV-3 | Ovarian Cancer | - | [3] |

| A549 | Lung Cancer | - | [3] |

| MDA-MB-468 | Breast Cancer | - | [3] |

| NCI H23 | Lung Cancer | - | [3] |

| MCF-7 | Breast Cancer | - | [3] |

| HIH3T3-EGFR T790M/L858R | Engineered | - | [1][2] |

Note: Specific IC50 values for all cell lines were not consistently available across all sources.

Studies have shown that cancer cell lines with high levels of ErbB2, such as Calu-3 and BT474, are more sensitive to Allitinib's antiproliferative effects.[6] Knockdown of ErbB2, but not EGFR, was found to decrease the sensitivity of SK-OV-3 cells to the compound, further highlighting its potent anti-ErbB2 activity.[4][6]

In Vivo Studies

The antitumor activity of this compound has been validated in several preclinical animal models, primarily using human tumor xenografts in nude mice.

Xenograft Models

Allitinib, administered orally, has demonstrated significant tumor growth suppression in various xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen (p.o.) | Outcome | Reference(s) |

| SK-OV-3 | Ovarian Cancer | 25-100 mg/kg, twice daily | Dramatic suppression of tumor growth | [1] |

| Calu-3 | Lung Adenocarcinoma | 25-100 mg/kg, twice daily | Dramatic suppression of tumor growth | [1] |

| HO-8910 | Ovarian Cancer | 25, 50, and 100 mg/kg/day | Reduced tumor growth | [3] |

| A549 | Lung Cancer | 25, 50, and 100 mg/kg/day | Reduced tumor growth | [3] |

| FVB-2/N(neu) | Transgenic Breast Cancer | - | Potent suppression of tumor growth | [4][7] |

The in vivo efficacy is consistent with the in vitro findings, showing more potent tumor suppression in ErbB2-overexpressing models.[4][7] A single dose of Allitinib in the SK-OV-3 xenograft model resulted in a rapid (within 2 hours) and sustained (≥24 hours) inhibition of both EGFR and ErbB2 phosphorylation, consistent with its irreversible mechanism of action.[4] Preclinical studies also indicate that Allitinib is highly permeable through the blood-brain barrier, suggesting potential efficacy for central nervous system (CNS) metastases.[12][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Tyrosine Kinase Assay (ELISA-based)

This assay quantifies the inhibitory effect of Allitinib on the enzymatic activity of tyrosine kinases.

-

Plate Preparation : 96-well ELISA plates are pre-coated with 20 µg/mL Poly (Glu,Tyr)4:1, which serves as the substrate for the kinase.[11]

-

Reaction Mixture : A reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT) containing 5 µM ATP is added to each well.[11]

-

Inhibitor Addition : this compound, diluted in 1% DMSO, is added to the wells at various concentrations. A 1% DMSO solution is used as a negative control.[11]

-

Reaction Initiation : The kinase reaction is started by adding the purified target tyrosine kinase protein.[11]

-

Incubation and Detection : After incubation at 37°C, the plate is washed. An anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. A secondary HRP-conjugated antibody and a colorimetric substrate are then used for quantification via spectrophotometry.[11]

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell growth inhibition.

-

Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.[8]

-

Drug Treatment : Cells are then treated with increasing concentrations of this compound and incubated for a further 72 hours.[8]

-

Cell Fixation : After incubation, cells are fixed with trichloroacetic acid (TCA).

-

Staining : The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.[8]

-

Measurement : The protein-bound dye is dissolved in a Tris base solution, and the absorbance is measured at 515 nm using a multiwell spectrophotometer. The inhibition rate is calculated relative to control cells.[8]

In Vivo Xenograft Study

This protocol outlines the general procedure for assessing the antitumor efficacy of Allitinib in an animal model.

-

Model System : Athymic nude mice are typically used.

-

Tumor Implantation : Human cancer cells (e.g., SK-OV-3, Calu-3) are subcutaneously injected into the flanks of the mice.

-

Treatment Initiation : When tumors reach a predetermined size, mice are randomized into control and treatment groups.

-

Drug Administration : this compound is administered orally (p.o.), typically twice daily, at doses ranging from 25 to 100 mg/kg for a specified period (e.g., 28 days).[1] The control group receives the vehicle.

-

Efficacy Evaluation : Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to determine efficacy.

Conclusion

The comprehensive preclinical data for this compound (Furmonertinib) establish it as a potent, selective, and irreversible inhibitor of EGFR and ErbB2. Its strong activity against wild-type and mutant forms of EGFR, particularly the T790M resistance mutation, provides a strong rationale for its clinical development. The in vitro and in vivo studies consistently demonstrate its ability to inhibit key oncogenic signaling pathways and suppress tumor growth, especially in ErbB2-overexpressing and EGFR-mutant cancer models. The detailed experimental protocols provide a solid foundation for further research and development in the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. AST1306, a novel irreversible inhibitor of the epidermal growth factor receptor 1 and 2, exhibits antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]

- 11. This compound | EGFR | FLT | TargetMol [targetmol.com]

- 12. Furmonertinib in uncommon EGFR‐mutated non‐small cell lung cancer with central nervous system metastases: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Successful therapy using high-dose furmonertinib for non-small cell lung cancer with leptomeningeal metastasis: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

Allitinib Tosylate in Non-Small Cell Lung Cancer Research: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) constitutes approximately 85% of all lung cancer cases, remaining a leading cause of cancer-related mortality worldwide.[1][2] The discovery of oncogenic driver mutations has revolutionized treatment, shifting from traditional chemotherapy to targeted molecular therapies.[1] The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are key players in NSCLC pathogenesis, promoting cell proliferation and survival when overexpressed or mutated.[2][3][4]

First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy, especially in patients with activating EGFR mutations.[1][5] However, the development of acquired resistance, often through secondary mutations like T790M, inevitably leads to treatment failure.[1] This has driven the development of next-generation inhibitors.

Allitinib tosylate (also known as AST-1306) is an orally active, small-molecule inhibitor designed to irreversibly target the ErbB family of receptors.[3][6] As a second-generation, irreversible TKI, it covalently binds to the kinase domain, offering the potential to overcome certain resistance mechanisms and provide durable anti-tumor activity.[6][7] This guide provides a comprehensive technical overview of the preclinical and early clinical research on this compound in the context of NSCLC.

Mechanism of Action

Allitinib is an anilino-quinazoline compound that functions as a highly selective and irreversible inhibitor of the ErbB receptor family, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[6][8] Its mechanism involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to their irreversible inactivation.[7] This potent and sustained inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of key downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][7]

Preclinical studies have demonstrated that allitinib is over 3000-fold more selective for the ErbB family kinases compared to a panel of 23 other kinases, highlighting its targeted nature.[7][9] This irreversible binding provides a distinct advantage over reversible inhibitors, as it can maintain target suppression even after the drug has been cleared from circulation and shows efficacy against resistance mutations such as the EGFR T790M/L858R double mutant.[7]

Preclinical Research Data

In Vitro Kinase and Cell-Based Inhibitory Activity

Allitinib has demonstrated potent inhibitory activity against key members of the ErbB family in cell-free enzymatic assays. It is particularly effective against EGFR and ErbB2 and retains significant activity against the clinically relevant EGFR T790M/L858R double mutation, which confers resistance to first-generation TKIs.[6][7] In cell-based assays, allitinib effectively suppressed the proliferation of various human cancer cell lines, with heightened sensitivity observed in those overexpressing ErbB2.[7][10]

| Target/Cell Line | Assay Type | IC50 Value | Reference(s) |

| Kinase Targets | |||

| EGFR (ErbB1) | Cell-Free Kinase Assay | 0.5 nM | [7][8][9][11] |

| ErbB2 (HER2) | Cell-Free Kinase Assay | 3 nM | [7][8][9][11] |

| ErbB4 | Cell-Free Kinase Assay | 0.8 nM | [8][11] |

| EGFR T790M/L858R | Cell-Free Kinase Assay | 12 nM | [6][7] |

| Cancer Cell Lines | |||

| Calu-3 (NSCLC) | Cell Proliferation | 0.23 µM | [7][10] |

| A431 (Epidermoid Carcinoma) | Cell Proliferation | 0.2 µM | [9] |

| BT474 (Breast Cancer) | Cell Proliferation | 0.97 µM | [7][10] |

In Vivo Antitumor Efficacy

The antitumor effects of allitinib have been evaluated in several human tumor xenograft models in nude mice. Oral administration of allitinib led to dramatic suppression of tumor growth, particularly in models with high ErbB2 expression, such as Calu-3 (NSCLC) and SK-OV-3 (ovarian cancer).[8][10] In the SK-OV-3 model, tumors were nearly eradicated after just seven days of treatment.[9][10] In contrast, its effect was less pronounced in models with low ErbB2 expression, such as A549 (NSCLC), underscoring its potent activity in ErbB2-driven cancers.[9][10] Throughout these studies, allitinib was generally well-tolerated, with minimal impact on the body weight of the animals.[9]

| Xenograft Model | Cancer Type | ErbB2 Expression | Treatment Regimen | Outcome | Reference(s) |

| Calu-3 | NSCLC | High | 25-100 mg/kg, p.o., BID, 28 days | Dramatic suppression of tumor growth | [8][10] |

| SK-OV-3 | Ovarian | High | 25-100 mg/kg, p.o., BID, 28 days | Dramatic suppression; tumors nearly disappeared | [8][9][10] |

| A549 | NSCLC | Low | Not specified | Slight inhibition of tumor growth | [9][10] |

| HO-8910 | Ovarian | Low | Not specified | Slight inhibition of tumor growth | [10] |

Clinical Research Data

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of allitinib in patients with advanced solid tumors.[6] The study enrolled 71 patients, with breast cancer (n=22) and lung cancer (n=14) being the most common diagnoses.[6]

The results showed that allitinib was rapidly absorbed with moderate to high clearance and no evidence of accumulation over time.[6] The most common drug-related adverse events were manageable and included diarrhea, fatigue, and rash.[6] Dose-limiting toxicity (DLT) was identified as grade 3 diarrhea.[6] The study established a recommended Phase II dose (RP2D) and demonstrated preliminary signs of efficacy.[6]

| Parameter | Description | Reference(s) |

| Patient Population | 71 patients with advanced solid tumors (14 with NSCLC) | [6] |

| Dose-Limiting Toxicity | Grade 3 Diarrhea | [6] |

| Most Frequent Adverse Events | Diarrhea (85.9%), Fatigue (19.7%), Rash (16.9%) | [6] |

| Pharmacokinetics | Rapid absorption, moderate-to-high clearance, no accumulation | [6] |

| Clinical Activity (N=55) | Partial Response (PR): 7 patients (1 with NSCLC)Stable Disease (SD) ≥ 6 months: 7 patients | [6] |

Key Experimental Protocols

Western Blot for Target Phosphorylation Inhibition

This protocol is used to confirm that allitinib inhibits the phosphorylation of its target receptors (EGFR, ErbB2) and downstream signaling proteins (Akt, ERK) within cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, Calu-3) are cultured in appropriate media.

-

Serum Starvation: Cells are starved in a serum-free medium for 24 hours to reduce basal receptor activation.[7]

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of allitinib (e.g., 0.01 µM to 1 µM) for 4 hours at 37°C.[7]

-

Ligand Stimulation: Cells are stimulated with Epidermal Growth Factor (EGF) (e.g., 50 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation.[7]

-

Cell Lysis: Whole-cell lysates are harvested using a lysis buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated forms of EGFR, ErbB2, Akt, and ERK, as well as antibodies for the total protein levels as loading controls.

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model Protocol

This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of allitinib using a mouse xenograft model.

Methodology:

-

Cell Preparation: A suspension of human cancer cells (e.g., Calu-3) is prepared in a suitable medium.

-

Animal Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomly assigned to treatment groups (e.g., vehicle control, allitinib at different doses).

-

Treatment Administration: Allitinib is administered orally (p.o.), typically twice daily (BID), for a specified period (e.g., 28 days).[8] The vehicle control group receives the formulation excipient.

-

Data Collection: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after the completion of the treatment period.

-

Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.

Conclusion and Future Directions

This compound is a potent, selective, and irreversible pan-ErbB inhibitor with compelling preclinical evidence of antitumor activity, particularly in NSCLC models characterized by ErbB2 overexpression.[7][10] Its ability to inhibit the EGFR T790M resistance mutation suggests it could have a role in patients who have progressed on first-generation EGFR TKIs.[6][7] Early clinical data indicate a manageable safety profile and preliminary signs of efficacy in heavily pretreated patient populations.[6]

Further research is warranted to fully define its place in NSCLC therapy. This includes its investigation in combination with other agents and its evaluation in specific molecularly defined patient subgroups. A clinical trial is currently underway to evaluate the efficacy and safety of allitinib combined with anlotinib in lung cancer.[4] The continued development of allitinib and similar irreversible inhibitors represents a critical strategy in the ongoing effort to overcome TKI resistance in non-small cell lung cancer.

References

- 1. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allitinib | C24H18ClFN4O2 | CID 24739943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of AST1306, a novel irreversible EGFR and HER2 kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medkoo.com [medkoo.com]

- 11. selleckchem.com [selleckchem.com]

Allitinib Tosylate's Covalent Binding Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib tosylate (AST-1306) is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and other members of the ErbB family of receptor tyrosine kinases.[1][2][3] Its clinical efficacy, particularly in the context of non-small cell lung cancer (NSCLC), is intrinsically linked to its mechanism of action: the formation of a stable covalent bond with its target proteins. This guide provides an in-depth exploration of the covalent binding mechanism of this compound, detailing the underlying chemical reactions, the affected signaling pathways, and the experimental methodologies used to characterize this interaction.

Introduction to this compound

This compound is a second-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier, reversible EGFR inhibitors.[4] It demonstrates potent inhibitory activity against wild-type EGFR and is also effective against clinically relevant mutations, such as the T790M "gatekeeper" mutation, which confers resistance to first-generation TKIs.[1][2] The irreversible nature of its binding provides a prolonged duration of action and enhanced potency.

Chemical Structure

Allitinib is an anilino-quinazoline compound.[1] The key feature for its covalent binding is the presence of an acrylamide group, which acts as a Michael acceptor.

-

IUPAC Name: N-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-yl]acrylamide tosylate[4]

-

Chemical Formula: C31H26ClFN4O5S[4]

-

Molecular Weight: 621.08 g/mol [4]

The Covalent Binding Mechanism: A Michael Addition Reaction

The irreversible inhibition by this compound is achieved through the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR kinase domain.[4] This reaction is a classic example of a Michael addition.

The key components of this reaction are:

-

The Electrophile: The α,β-unsaturated carbonyl of the acrylamide moiety on Allitinib.

-

The Nucleophile: The thiol group (-SH) of a cysteine residue in the target protein.

The reaction proceeds as follows:

-

Non-covalent Binding: this compound first binds non-covalently to the ATP-binding site of the EGFR kinase domain. This initial binding is guided by various intermolecular forces, such as hydrogen bonding and hydrophobic interactions, which orient the acrylamide group in close proximity to the target cysteine residue.

-

Nucleophilic Attack: The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue acts as a potent nucleophile. It attacks the β-carbon of the acrylamide's α,β-unsaturated system.

-

Formation of the Covalent Bond: This nucleophilic attack results in the formation of a stable carbon-sulfur single bond, creating a covalent adduct between the drug and the enzyme. This effectively and irreversibly blocks the ATP-binding site, thereby inhibiting the kinase activity of the receptor.

The specific cysteine residue targeted in EGFR is Cys797 .[4] In ErbB2 (HER2), the analogous residue is Cys805 .[4]

Figure 1: Simplified workflow of Allitinib's covalent binding to EGFR.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target | IC50 (nM) | Reference(s) |

| EGFR (Wild-Type) | 0.5 | [1][2][3][5] |

| ErbB2 (HER2) | 3 | [1][2][3][5] |

| ErbB4 (HER4) | 0.8 | [1] |

| EGFR (T790M/L858R mutant) | 12 ± 2 | [1] |

Impact on Downstream Signaling Pathways

By irreversibly inhibiting EGFR and other ErbB family members, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and inhibition of apoptosis.

The inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on ErbB signaling.[1]

Figure 2: Inhibition of EGFR downstream signaling by this compound.

Experimental Protocols

The characterization of this compound's covalent binding mechanism involves a combination of biochemical and biophysical techniques.

Tyrosine Kinase Activity Assay (ELISA-based)

This assay is used to determine the IC50 values of this compound against target kinases.

Methodology:

-

Plate Coating: 96-well ELISA plates are pre-coated with a generic kinase substrate, such as Poly (Glu, Tyr)4:1.

-

Reaction Mixture Preparation: A reaction buffer containing ATP and the purified tyrosine kinase (e.g., EGFR, ErbB2) is prepared.

-

Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the wells. A control with DMSO alone is included.

-

Kinase Reaction: The kinase reaction is initiated by adding the purified kinase to the wells. The plate is incubated to allow for phosphorylation of the substrate.

-

Detection:

-

The plate is washed to remove ATP and unbound kinase.

-

An anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) is added and incubated.

-

After another wash, a substrate for the conjugated enzyme is added, leading to a colorimetric change.

-

-

Data Analysis: The absorbance is read using a spectrophotometer. The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is the definitive method to confirm the formation of a covalent bond and to identify the specific amino acid residue that has been modified.

Methodology:

-

Incubation: The purified target protein (e.g., EGFR kinase domain) is incubated with a molar excess of this compound for a sufficient period to ensure complete reaction. A control sample with the protein and DMSO is also prepared.

-

Sample Preparation:

-

The excess, unbound inhibitor is removed using techniques like dialysis or size-exclusion chromatography.

-

The protein is denatured and then digested into smaller peptides using a protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

The peptide mixture is separated using liquid chromatography (LC).

-

The separated peptides are introduced into a tandem mass spectrometer (MS/MS).

-

The mass spectrometer measures the mass-to-charge ratio of the peptides. Covalently modified peptides will have a mass increase corresponding to the molecular weight of Allitinib.

-

-

Data Analysis:

-

The MS data is analyzed to identify peptides with the expected mass shift.

-

MS/MS fragmentation of the modified peptide is performed to pinpoint the exact site of modification (i.e., Cys797).

-

Figure 3: Experimental workflow for mass spectrometry confirmation.

Conclusion

The clinical utility of this compound is fundamentally derived from its well-defined mechanism of irreversible, covalent inhibition. By forming a stable bond with a key cysteine residue in the ATP-binding pocket of EGFR and other ErbB family kinases, it provides sustained suppression of the oncogenic signaling pathways that drive tumor growth. A thorough understanding of this covalent binding mechanism, supported by robust quantitative data and detailed experimental validation, is essential for the ongoing development and optimization of targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive LC-MS/MS assay for the simultaneous quantification of allitinib and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Allitinib Tosylate in SRB Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Allitinib tosylate in Sulforhodamine B (SRB) assays to assess its cytotoxic and anti-proliferative effects on cancer cell lines. This document includes recommended concentration ranges, incubation times, a detailed experimental protocol, and an overview of the relevant signaling pathways.

This compound is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2][3][4][5] It has demonstrated efficacy against various cancer cell lines, including those with EGFR mutations like T790M/L858R that confer resistance to other EGFR inhibitors.[1][2][5][6] The SRB assay is a reliable and cost-effective colorimetric method for measuring drug-induced cytotoxicity by staining total cellular protein.[7][8][9]

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times for this compound in SRB assays based on published studies. These values can serve as a starting point for experimental design.

Table 1: IC50 Values of this compound in Various Cell Lines (72-hour incubation)

| Cell Line | Cancer Type | EGFR/ErbB2 Status | IC50 (µM) | Reference |

| A431 | Skin Cancer | EGFR overexpressing | 0.2 | [1] |

| NCI-H1975 | Non-small cell lung cancer | EGFR T790M/L858R mutant | 0.7 | [1] |

Table 2: Recommended Concentration Range and Incubation Time for SRB Assay

| Parameter | Recommended Range | Notes | References |

| Incubation Time | 72 hours | This is a standard duration for assessing anti-proliferative effects. | [1][2][4][6] |

| Concentration Range | 0.01 - 10 µM | A broad range is recommended to determine the dose-response curve and IC50 value. A specific study used a range of 0.19-6.25 µM. | [2] |

Experimental Protocol: SRB Assay for this compound

This protocol details the steps for performing an SRB assay to evaluate the anti-proliferative effects of this compound on adherent cancer cells.

Materials

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Return the plate to the incubator and incubate for 72 hours.[1][2][4][6]

-

-

Cell Fixation:

-

Staining:

-

Washing:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition using the following formula:

-

% Inhibition = (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100

-

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the kinase activity of EGFR and ErbB2.[1][3] This blockade prevents the autophosphorylation of these receptors, which in turn inhibits downstream signaling pathways crucial for cell proliferation, survival, and growth, such as the PI3K/Akt and MAPK pathways.

Caption: this compound inhibits EGFR and ErbB2, blocking downstream signaling.

SRB Assay Experimental Workflow

The following diagram illustrates the sequential steps of the SRB assay.

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | EGFR | FLT | TargetMol [targetmol.com]

- 5. This compound | AST-1306 (TsOH) | Irreversible EGFR/ErbB2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. This compound产品说明书 [selleck.cn]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. scispace.com [scispace.com]

- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

Application Notes and Protocols for the Preparation of Allitinib Tosylate Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Allitinib tosylate stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.

Compound Information

This compound, also known as AST-1306, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2.[1][2] It is widely used in cancer research to study signaling pathways and develop novel therapeutic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₆ClFN₄O₅S | [1][3] |

| Molecular Weight | 621.08 g/mol | [1][3][4] |

| Solubility in DMSO | 114 - 124 mg/mL (183.55 - 199.65 mM) | [3][5] |

| Appearance | Powder | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro and in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)[3]

-

0.2 µm syringe filter (for sterile applications)

Workflow Diagram:

Caption: Workflow for preparing this compound stock solution.

Procedure:

-

Preparation of the Compound:

-

Calculation:

-

To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

-

Mass (mg) = 0.01 mol/L x 0.001 L x 621.08 g/mol x 1000 mg/g = 6.21 mg

-

-

-

Dissolution:

-

Carefully weigh 6.21 mg of this compound and place it in a sterile microcentrifuge tube. For pre-weighed vials containing 10 mg or less, the solvent can be added directly to the manufacturer's vial.[7]

-

Add 1 mL of fresh, anhydrous DMSO to the tube containing the compound. Using fresh DMSO is critical as absorbed moisture can reduce the solubility of the compound.[5]

-

Vortex the solution vigorously for several minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid the process.[3][6] Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional):

-

For cell culture experiments requiring sterile conditions, filter the stock solution through a 0.2 µm syringe filter into a new sterile tube.[7]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).[6][7]

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the stock solution aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][8]

-

Application Notes: Dilution and Use in Experiments

-

Working Solutions: To prepare working solutions for cell-based assays, the DMSO stock solution should be serially diluted. It is best to perform initial dilutions in DMSO before the final dilution into an aqueous buffer or cell culture medium to prevent precipitation.

-

Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to the cells.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

In Vivo Formulations: For animal studies, the DMSO stock solution will need to be further diluted in a suitable vehicle, such as a mixture of PEG300, Tween 80, and saline. The final DMSO concentration should be minimized based on the tolerance of the animal model.[3]

Signaling Pathway

This compound is an irreversible inhibitor of EGFR and ErbB2, which are key components of the ErbB signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and differentiation.

Caption: this compound inhibits the EGFR/ErbB2 signaling pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | EGFR | FLT | TargetMol [targetmol.com]

- 4. This compound Supplier | CAS 1050500-29-2 | AOBIOUS [aobious.com]

- 5. selleckchem.com [selleckchem.com]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. captivatebio.com [captivatebio.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Allitinib Tosylate in In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib tosylate, also known as AST-1306, is a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] It demonstrates significant anti-tumor activity in preclinical models, particularly in tumors overexpressing ErbB2.[4][5] this compound also shows efficacy against the EGFR T790M/L858R double mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors.[1][2] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo xenograft studies to evaluate its anti-cancer efficacy.

Mechanism of Action

This compound is an anilino-quinazoline compound that selectively and irreversibly binds to the catalytic domains of EGFR and ErbB2.[2][3] This covalent binding inhibits receptor phosphorylation and downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and tumor growth.[1][6] Its irreversible nature offers the potential for sustained target inhibition. The primary signaling pathways affected are the EGFR and ErbB2 pathways, which play crucial roles in cell growth, survival, and differentiation.

Below is a diagram illustrating the simplified signaling pathway inhibited by this compound.

Caption: Simplified signaling pathway showing this compound's inhibition of EGFR and ErbB2.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| EGFR | 0.5 | [1][2] |

| ErbB2 | 3 | [1][2] |

| ErbB4 | 0.8 | [2] |

| EGFR (T790M/L858R) | 12 | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Cancer Type | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition | Reference |

| SK-OV-3 | Ovarian Cancer | Nude Mice | 25-100 mg/kg, p.o., b.i.d. for 28 days | Dramatic suppression | [3] |

| Calu-3 | Lung Cancer | Nude Mice | 25-100 mg/kg, p.o., b.i.d. for 28 days | Dramatic suppression | [3] |

| HO-8910 | Ovarian Cancer | Nude Mice | Not specified | Slight inhibition | [7] |

| A549 | Lung Cancer | Nude Mice | Not specified | Slight inhibition | [7] |

p.o.: per os (by mouth); b.i.d.: bis in die (twice a day)

Experimental Protocols

Formulation Preparation

This compound is poorly soluble in water.[2] Therefore, a suitable vehicle is required for oral administration in in vivo studies. Two recommended formulations are provided below.

Formulation 1: Suspension in Hydroxyethyl Cellulose

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% (w/v) solution of hydroxyethyl cellulose in sterile water.

-

Gradually add the this compound powder to the 0.5% hydroxyethyl cellulose solution while vortexing or stirring to ensure a uniform suspension.

-

This formulation should be prepared fresh daily before administration.

Formulation 2: Solubilization in a Co-solvent System

For a clear solution, the following co-solvent system can be used:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare the final dosing solution, mix the following components in the specified volumetric ratio:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline (0.9% NaCl)

-

-

First, add the required volume of the DMSO stock solution to the PEG300 and mix well.

-

Next, add the Tween-80 and mix until the solution is clear.

-

Finally, add the saline to reach the final volume and mix thoroughly.

-

This solution should also be prepared fresh on the day of use.[8]

In Vivo Xenograft Study Protocol

The following is a general protocol for a subcutaneous xenograft study.

1. Cell Culture and Animal Model

-

Culture the desired human cancer cell line (e.g., SK-OV-3 for high ErbB2 expression or NCI-H1975 for EGFR T790M/L858R mutation) under standard conditions.

-

Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old.

2. Tumor Implantation

-

Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Administration

-

Administer this compound or the vehicle control to the respective groups via oral gavage.

-

A typical dosing schedule is twice daily for 21-28 days.[3]

-

Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.

5. Study Endpoints

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

The following diagram illustrates the general workflow for an in vivo xenograft study.

Caption: A general workflow for conducting an in vivo xenograft study.

Conclusion

This compound is a promising anti-cancer agent with potent activity against EGFR and ErbB2-driven tumors. The provided protocols offer a starting point for researchers to design and execute in vivo xenograft studies to further investigate its therapeutic potential. Careful consideration of the formulation and experimental design is crucial for obtaining reliable and reproducible results.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. medkoo.com [medkoo.com]

- 6. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | EGFR | FLT | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Western Blot for Phosphorylated EGFR (p-EGFR) Following Allitinib Tosylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib tosylate (also known as AST-1306) is a potent, orally active, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and other members of the ErbB family of receptor tyrosine kinases.[1][2] It effectively targets both wild-type EGFR and clinically relevant mutants, such as the T790M/L858R double mutant, by covalently binding to a cysteine residue in the kinase domain.[2] This covalent modification irreversibly blocks the receptor's kinase activity, leading to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1]

The phosphorylation of EGFR at specific tyrosine residues, such as Tyr1068, is a critical event in the activation of these downstream signaling cascades. Therefore, monitoring the levels of phosphorylated EGFR (p-EGFR) is a key method for assessing the efficacy of EGFR inhibitors like this compound. Western blotting is a widely used and effective technique for the sensitive and specific detection of p-EGFR levels in cells and tissues following drug treatment.

This document provides a detailed protocol for performing a Western blot to analyze the inhibition of EGFR phosphorylation by this compound.

Data Presentation

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound in A549 Cells

| This compound Concentration (µM) | p-EGFR (Tyr1068) Inhibition (%) | Total EGFR Levels |

| 0 (Control) | 0 | Unchanged |

| 0.1 | Data Not Available | Unchanged |

| 0.5 | Data Not Available | Unchanged |

| 1.0 | Data Not Available | Unchanged |

| 5.0 | Significant Inhibition | Unchanged |

Experimental Protocols

1. Cell Culture and this compound Treatment

-

Cell Line: A549 (human lung carcinoma) cells are a suitable model as they express EGFR.

-

Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours. This reduces basal EGFR activation.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

-

-

EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with human epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes at 37°C before cell lysis.

2. Cell Lysis and Protein Extraction

-

Reagents:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

-

Procedure:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each dish.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

-

3. SDS-PAGE and Western Blotting

-

Sample Preparation:

-

To an equal amount of protein from each sample (e.g., 20-30 µg), add 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation and size.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform a wet transfer at 100 V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions.

-

-

Blocking:

-

After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

-

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total EGFR should be used on a separate blot or after stripping the p-EGFR antibody to normalize for protein loading. An antibody against a housekeeping protein like β-actin or GAPDH should also be used as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR or loading control signal.

Visualization

Caption: EGFR signaling pathway and inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of p-EGFR.

References

Application Notes and Protocols for Allitinib Tosylate in Calu-3 and SK-OV-3 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Allitinib tosylate (also known as AST-1306), a potent and irreversible inhibitor of EGFR and ErbB2, in preclinical xenograft models of human lung adenocarcinoma (Calu-3) and ovarian adenocarcinoma (SK-OV-3).

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo settings, primarily by targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2).[1][2][3][4] This document outlines the mechanism of action, provides summarized efficacy data, and offers detailed experimental protocols for researchers investigating the therapeutic potential of this compound.

Mechanism of Action